2-Butyl-4-methyl-1,3-dioxolane

Description

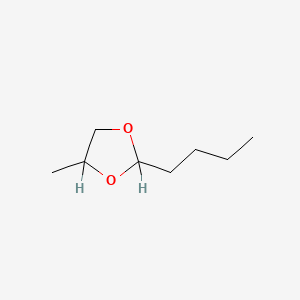

Structure

3D Structure

Properties

IUPAC Name |

2-butyl-4-methyl-1,3-dioxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2/c1-3-4-5-8-9-6-7(2)10-8/h7-8H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTZJUXYVLRJTMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1OCC(O1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20868280 | |

| Record name | 2-Butyl-4-methyl-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20868280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear, colourless liquid; Nutty, fatty aroma | |

| Record name | Valeraldehyde propyleneglycol acetal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1712/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

176.00 to 177.00 °C. @ 760.00 mm Hg | |

| Record name | Valeraldehyde propyleneglycol acetal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032551 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble in water; soluble in organic solvents, Soluble (in ethanol) | |

| Record name | Valeraldehyde propyleneglycol acetal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1712/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.900-0.906 | |

| Record name | Valeraldehyde propyleneglycol acetal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1712/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

74094-60-3 | |

| Record name | 2-Butyl-4-methyl-1,3-dioxolane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74094-60-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Valeraldehyde propyleneglycol acetal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074094603 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butyl-4-methyl-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20868280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-butyl-4-methyl-1,3-dioxolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.625 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Valeraldehyde propyleneglycol acetal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032551 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

2-Butyl-4-methyl-1,3-dioxolane synthesis from valeraldehyde

An In-depth Technical Guide to the Synthesis of 2-Butyl-4-methyl-1,3-dioxolane from Valeraldehyde

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for qualified professionals. All laboratory work should be conducted with appropriate safety measures, including the use of personal protective equipment, in a well-ventilated fume hood.

Abstract

This guide provides a comprehensive technical overview of the synthesis of this compound, a cyclic acetal, from the reaction of valeraldehyde and propane-1,2-diol. We will explore the underlying reaction mechanism, detail a robust experimental protocol, and discuss the critical parameters that ensure a high-yield and high-purity outcome. The synthesis relies on the principles of acid-catalyzed acetalization, with a focus on driving the reaction equilibrium towards product formation. This document is structured to provide both a theoretical foundation and practical, actionable insights for laboratory application.

Foundational Principles: The Chemistry of Acetalization

The formation of this compound is a classic example of acetalization, a reversible reaction between an aldehyde (valeraldehyde) and a diol (propane-1,2-diol).[1][2] The reaction is catalyzed by an acid, which serves to activate the aldehyde's carbonyl group towards nucleophilic attack by the alcohol.

The Mechanism of Action:

The reaction proceeds through several key steps:

-

Protonation of the Carbonyl: The acid catalyst, typically p-toluenesulfonic acid (PTSA), protonates the carbonyl oxygen of valeraldehyde.[3][4] This step significantly increases the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack and Hemiacetal Formation: One of the hydroxyl groups of propane-1,2-diol, acting as a nucleophile, attacks the activated carbonyl carbon. Subsequent deprotonation results in the formation of a hemiacetal intermediate.[1][5]

-

Formation of an Oxonium Ion: The hydroxyl group of the hemiacetal is then protonated by the acid catalyst, forming a good leaving group (water).

-

Elimination of Water: The departure of a water molecule leads to the formation of a resonance-stabilized oxonium ion.[1]

-

Intramolecular Cyclization: The second hydroxyl group of the propane-1,2-diol backbone attacks the electrophilic carbon of the oxonium ion in an intramolecular fashion, forming the five-membered dioxolane ring.

-

Deprotonation: The final step involves the deprotonation of the resulting oxonium ion, regenerating the acid catalyst and yielding the final product, this compound.

The entire process is an equilibrium. To achieve a high yield of the acetal, the water byproduct must be continuously removed from the reaction mixture, thereby driving the equilibrium to the product side in accordance with Le Châtelier's Principle.[6][7]

Figure 1: Reaction mechanism for the acid-catalyzed synthesis of this compound.

Experimental Protocol: A Self-Validating Workflow

This protocol is designed for robustness and reproducibility. The use of a Dean-Stark apparatus provides a visual and quantitative measure of the reaction's progress, making the system self-validating.

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Notes |

| Valeraldehyde | C₅H₁₀O | 86.13 | 103 | 0.817 | Handle in fume hood. |

| Propane-1,2-diol | C₃H₈O₂ | 76.09 | 188 | 1.036 | Ensure anhydrous. |

| p-Toluenesulfonic acid (PTSA) monohydrate | C₇H₈O₃S·H₂O | 190.22 | - | - | Corrosive solid. |

| Toluene | C₇H₈ | 92.14 | 111 | 0.867 | Flammable. Forms azeotrope with water. |

| Saturated Sodium Bicarbonate Solution | NaHCO₃(aq) | - | - | - | For neutralization. |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | - | Drying agent. |

Equipment

-

Round-bottom flask (250 mL)

-

Dean-Stark apparatus

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Standard laboratory glassware

-

Rotary evaporator

-

Fractional distillation apparatus

Step-by-Step Procedure

-

Reaction Setup: Assemble a 250 mL round-bottom flask with a magnetic stir bar, a Dean-Stark apparatus, and a reflux condenser. Ensure all glassware is thoroughly dried.

-

Charging the Flask: To the flask, add valeraldehyde (0.2 mol, 17.2 g, 21.1 mL) and propane-1,2-diol (0.22 mol, 16.7 g, 16.1 mL). A slight excess of the diol helps to drive the reaction to completion.

-

Addition of Solvent and Catalyst: Add 100 mL of toluene to the flask. Toluene serves as the solvent and, crucially, as an azeotropic agent to remove water.[8] Add a catalytic amount of p-toluenesulfonic acid monohydrate (approximately 0.5 mol%, 0.19 g). PTSA is an effective and easy-to-handle solid acid catalyst.[3][9]

-

Azeotropic Reflux: Heat the mixture to a gentle reflux. The toluene-water azeotrope (boiling point ~85 °C) will begin to distill and collect in the Dean-Stark trap. The denser water will separate to the bottom of the trap, while the toluene will overflow back into the reaction flask.

-

Monitoring the Reaction: The reaction is complete when water ceases to collect in the trap. The theoretical volume of water to be collected is approximately 3.6 mL (from 0.2 mol of valeraldehyde). This typically takes 2-4 hours.

-

Work-up: Neutralization: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash with 50 mL of saturated sodium bicarbonate solution to neutralize the PTSA catalyst. This step is critical to prevent acid-catalyzed hydrolysis of the acetal product during subsequent steps.

-

Work-up: Extraction and Drying: Wash the organic layer with 50 mL of water, followed by 50 mL of brine. Dry the organic layer over anhydrous magnesium sulfate, then filter.

-

Purification: Remove the toluene solvent using a rotary evaporator. The resulting crude product can be purified by fractional distillation under reduced pressure to yield the pure this compound. The boiling point of the product is reported to be in the range of 167-177 °C at atmospheric pressure.[10][11][12]

Figure 2: Experimental workflow for the synthesis of this compound.

Trustworthiness and In-Process Validation

The reliability of this synthetic procedure is underpinned by several key factors:

-

Quantitative Monitoring: The Dean-Stark apparatus allows for the real-time, quantitative monitoring of the reaction's progress by measuring the amount of water produced.[6][13] This provides a clear endpoint for the reaction.

-

Catalyst Quenching: The neutralization of the acid catalyst with sodium bicarbonate is a critical control point. It prevents the reverse reaction (hydrolysis) from occurring during the aqueous workup, thus preserving the yield of the desired acetal.

-

Final Product Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy.

Authoritative Grounding and Scientific Context

The synthesis of acetals is a fundamental transformation in organic chemistry, often employed for the protection of carbonyl groups in multi-step syntheses.[5][14] The use of a diol, such as propane-1,2-diol, to form a cyclic acetal is entropically favored over the use of two equivalents of a simple alcohol.[15]

The choice of p-toluenesulfonic acid as the catalyst is based on its strong acidity, ease of handling as a solid, and good solubility in common organic solvents like toluene.[3][14] While other acid catalysts can be used, PTSA offers a good balance of reactivity and practicality for this scale of reaction.

References

-

Chemistry LibreTexts. (2019, June 5). 14.3: Acetal Formation. [Link]

-

University of California, Irvine. (n.d.). Reactions of Aldehydes and Ketones 2. [Link]

-

Fiveable. (n.d.). p-Toluenesulfonic Acid Definition. [Link]

-

Chemistry Steps. (n.d.). Formation and Reactions of Acetals. [Link]

-

Oreate AI Blog. (2025, December 30). The Role of P-Toluenesulfonic Acid in Chemical Reactions. [Link]

-

toluenesulfonicacid-ptbba. (2024, April 28). Mechanism of p-Toluenesulfonic acid. [Link]

-

BYJU'S. (n.d.). Acetal and Hemiacetal. [Link]

-

Study.com. (n.d.). Acetal Group | Formation, Structure & Mechanism. [Link]

-

Khan Academy. (n.d.). Formation of acetals. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind p-Toluenesulfonic Acid: Properties and Key Chemical Reactions. [Link]

- Google Patents. (n.d.). EP0905115A1 - Method for making acetal compounds.

-

JoVE. (2017, February 22). Dean-Stark Trap: Principle, Use in Chemical Reactions. [Link]

-

Chemistry LibreTexts. (2019, June 5). 19.5: Addition of Alcohols—Acetal Formation. [Link]

-

Master Organic Chemistry. (2025, December 19). Hydrates, Hemiacetals, and Acetals. [Link]

-

PubChem. (n.d.). 2-Isobutyl-4-methyl-1,3-dioxolane. [Link]

-

NIST WebBook. (n.d.). 1,3-Dioxolane, 2-butyl-4-methyl-. [Link]

-

PubChem. (n.d.). 1,3-Dioxolane, 2-butyl-2-methyl-. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,3-dioxolanes. [Link]

-

The Good Scents Company. (n.d.). isovaleraldehyde propylene glycol acetal. [Link]

-

PubChem. (n.d.). Valeraldehyde propyleneglycol acetal. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. byjus.com [byjus.com]

- 3. fiveable.me [fiveable.me]

- 4. Para-Toluene Sulfonic Acid Supplier China | High Quality PTSA Manufacturer & Exporter | Uses, Safety Data, Price [p-toluenesulfonicacid-ptbba.com]

- 5. Acetal Group | Formation, Structure & Mechanism | Study.com [study.com]

- 6. Video: Dean-Stark Trap: Principle, Use in Chemical Reactions [jove.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. uobabylon.edu.iq [uobabylon.edu.iq]

- 9. The Role of P-Toluenesulfonic Acid in Chemical Reactions - Oreate AI Blog [oreateai.com]

- 10. echemi.com [echemi.com]

- 11. This compound - Safety Data Sheet [chemicalbook.com]

- 12. Valeraldehyde propyleneglycol acetal | C8H16O2 | CID 156273 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Formation and Reactions of Acetals - Chemistry Steps [chemistrysteps.com]

2-Butyl-4-methyl-1,3-dioxolane physical and chemical properties

An In-Depth Technical Guide to 2-Butyl-4-methyl-1,3-dioxolane: Physicochemical Properties, Synthesis, and Applications

Introduction

This compound (CAS No. 74094-60-3) is a heterocyclic compound belonging to the class of cyclic acetals.[1] Structurally, it is the acetal formed from the reaction of pentanal (valeraldehyde) and 1,2-propanediol (propylene glycol).[2][3] This compound is a clear, colorless liquid characterized by a nutty, fatty aroma.[2] Its primary application is as a flavoring agent in the food industry.[2][4] Beyond its organoleptic properties, the 1,3-dioxolane functional group serves as a crucial protecting group for carbonyl compounds in multi-step organic synthesis, granting it relevance to researchers and drug development professionals.[5][6] The presence of two stereocenters at positions 2 and 4 of the dioxolane ring results in the existence of cis and trans diastereomers, a critical consideration in its synthesis and characterization.[3] This guide provides a comprehensive overview of its core physical and chemical properties, synthesis methodologies, reactivity, and safety protocols.

Part 1: Physicochemical and Structural Properties

The fundamental physical and chemical characteristics of this compound are summarized below. These properties are essential for its handling, application, and analysis.

Data Summary Table

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₆O₂ | [2][3][7] |

| Molecular Weight | 144.21 g/mol | [2][3][7] |

| CAS Number | 74094-60-3 | [2][3] |

| Appearance | Clear, colorless liquid; Nutty, fatty aroma | [2] |

| Boiling Point | 166.7°C to 177.0°C at 760 mmHg | [2][4][7] |

| Density | 0.893 g/cm³ | [2][4][7] |

| Refractive Index | 1.415 - 1.420 | [2] |

| Flash Point | 53°C | [4][7] |

| Water Solubility | Insoluble | [2] |

| Solvent Solubility | Soluble in organic solvents | [2] |

| Synonyms | Pentanal propyleneglycol acetal, Valeraldehyde propyleneglycol acetal | [2][3] |

Structural Analysis

This compound possesses a five-membered ring containing two oxygen atoms at positions 1 and 3. The butyl group is attached at the C2 position, and a methyl group is at the C4 position. The carbons at C2 and C4 are chiral centers, leading to the existence of two pairs of enantiomers, which are diastereomeric to each other (cis and trans isomers). The specific stereochemistry can influence the biological and sensory properties of the molecule.

Part 2: Synthesis and Chemical Reactivity

Synthesis: Acid-Catalyzed Acetalization

The most common method for synthesizing 1,3-dioxolanes is the direct acetalization of a carbonyl compound with a diol, catalyzed by an acid.[6] In the case of this compound, this involves the reaction of pentanal with 1,2-propanediol.

The causality behind this experimental choice is rooted in Le Chatelier's principle. The reaction is an equilibrium process. To drive the reaction toward the formation of the dioxolane product, the water generated as a byproduct must be continuously removed from the reaction mixture.[6] A Dean-Stark apparatus is the standard equipment for this purpose, allowing for the azeotropic removal of water with a solvent like toluene.[6] Both Brønsted and Lewis acids can serve as effective catalysts by activating the carbonyl group of the aldehyde, making it more susceptible to nucleophilic attack by the diol.[5][6]

Experimental Protocol: Synthesis of this compound

-

Apparatus Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser.

-

Reagent Charging: To the flask, add pentanal (1.0 eq.), 1,2-propanediol (1.1 eq.), and a suitable solvent such as toluene.

-

Catalyst Addition: Add a catalytic amount of an acid catalyst, for example, p-toluenesulfonic acid (0.01 eq.).

-

Reaction Execution: Heat the mixture to reflux. The toluene-water azeotrope will distill into the Dean-Stark trap, with the denser water separating to the bottom and the toluene returning to the flask. Continue the reaction until no more water is collected.

-

Workup: Cool the reaction mixture to room temperature. Neutralize the acid catalyst by washing the organic layer with a saturated sodium bicarbonate solution, followed by a brine wash.

-

Purification: Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by vacuum distillation to yield the pure this compound.

Caption: Acid-catalyzed synthesis of this compound.

Chemical Reactivity

-

Hydrolysis (Deprotection): As a cyclic acetal, this compound is sensitive to acidic aqueous conditions.[5] It will undergo hydrolysis to regenerate the starting materials: pentanal and 1,2-propanediol. This reaction is the basis for its use as a protecting group; the aldehyde can be masked as the dioxolane and then easily regenerated when needed by treatment with acid.[5]

-

Stability: The compound is generally stable under neutral and basic conditions, and resistant to attack by most nucleophiles and reducing agents.[6] This orthogonal stability is a cornerstone of its utility in complex synthetic pathways, allowing chemists to perform reactions on other parts of a molecule without affecting the protected carbonyl group.

Part 3: Spectroscopic Analysis and Characterization

General Protocol for Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.[8]

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the butyl chain protons, the methyl group on the ring, the ring protons, and the unique acetal proton at C2. The coupling patterns and chemical shifts of the ring protons can help differentiate between cis and trans isomers.

-

¹³C NMR: The carbon spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The acetal carbon (C2) will have a characteristic chemical shift in the range of 95-110 ppm.

-

-

Infrared (IR) Spectroscopy:

-

Sample Preparation: A neat spectrum can be obtained by placing a drop of the liquid between two NaCl or KBr plates.[8]

-

Data Acquisition: The spectrum should be recorded from 4000-400 cm⁻¹. Key expected features include strong C-O stretching bands characteristic of the acetal group (typically in the 1200-1000 cm⁻¹ region) and C-H stretching bands from the aliphatic groups (~2850-3000 cm⁻¹). The absence of a strong C=O stretching band (~1700 cm⁻¹) confirms the formation of the acetal from the starting aldehyde.

-

-

Mass Spectrometry (MS):

-

Analysis: Data is typically acquired using gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI).[3][8]

-

Interpretation: The mass spectrum will show the molecular ion peak (M⁺) at m/z 144. Characteristic fragmentation patterns for 1,3-dioxolanes often involve the loss of the alkyl group at C2 or ring-opening fragmentation, which can be used to confirm the structure.

-

Part 4: Applications in Research and Industry

-

Flavoring Agent: The primary commercial use of this compound is as a food additive, where it imparts a nutty and fatty flavor profile.[2][4] Its inclusion in flavor formulations is regulated by bodies like the Joint FAO/WHO Expert Committee on Food Additives (JECFA).

-

Protecting Group in Organic Synthesis: For drug development professionals and synthetic chemists, the key application is the protection of the carbonyl group of pentanal. By converting the aldehyde to the dioxolane, its reactivity is masked, allowing for selective chemical transformations elsewhere in a molecule. The protection can be easily removed with mild acid treatment when the aldehyde functionality is needed for a subsequent reaction step.[5][6]

Part 5: Safety, Handling, and Storage

As a chemical intermediate and food-grade additive, proper handling of this compound is crucial. The information is derived from available Safety Data Sheets (SDS).[4][9]

-

Hazards: The compound is a flammable liquid.[10] While detailed toxicity data is limited, it is recommended to avoid contact with skin and eyes and to prevent inhalation of vapors.[9]

-

Personal Protective Equipment (PPE): Handle in a well-ventilated area, preferably a fume hood. Wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[4][9]

-

Storage: Store the container tightly closed in a dry, cool, and well-ventilated place away from heat, sparks, and open flames.[4][9]

-

Spill & Disposal: In case of a spill, remove all sources of ignition and absorb the spill with an inert material.[9] Dispose of the chemical waste in accordance with local, regional, and national regulations. Discharge into the environment must be avoided.[9]

-

First Aid:

-

Inhalation: Move the victim to fresh air.[9]

-

Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water.[9]

-

Eye Contact: Rinse cautiously with water for at least 15 minutes.[9]

-

Ingestion: Rinse mouth with water and do not induce vomiting. Seek immediate medical attention.[9]

-

Conclusion

This compound is a molecule with dual significance. In the industrial realm, it serves as a valuable flavoring agent. For the scientific community, it exemplifies the utility of the 1,3-dioxolane moiety as a robust and reliable protecting group for carbonyls. A thorough understanding of its physicochemical properties, reactivity, and handling requirements is essential for its safe and effective application in both research and commercial contexts.

References

-

PubChem. (n.d.). 2-Isobutyl-4-methyl-1,3-dioxolane. Retrieved from [Link]

-

NIST. (n.d.). 1,3-Dioxolane, 2-butyl-4-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). (2R,4S)-2-butyl-4-propyl-1,3-dioxolane. Retrieved from [Link]

-

ChemSynthesis. (2024). 2-tert-butyl-4-methylene-1,3-dioxolane. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-tert-BUTYL-2-METHYL-4-METHYLENE-1,3-DIOXOLANE. Retrieved from [Link]

-

ResearchGate. (2019). The formation, stability, and odor characterization of 2-ethyl-4-methyl-1,3-dioxolane (2-EMD). Retrieved from [Link]

-

Reagent Information Network. (n.d.). This compound. Retrieved from [Link]

-

FooDB. (2018). Showing Compound 4-Methyl-2-pentyl-1,3-dioxolane (FDB016307). Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). Showing metabocard for cis- and trans-2-Isopropyl-4-methyl-1,3-dioxolane (HMDB0032204). Retrieved from [Link]

Sources

- 1. hmdb.ca [hmdb.ca]

- 2. echemi.com [echemi.com]

- 3. 1,3-Dioxolane, 2-butyl-4-methyl- [webbook.nist.gov]

- 4. echemi.com [echemi.com]

- 5. 2-Ethyl-4-methyl-1,3-dioxolane | 4359-46-0 | Benchchem [benchchem.com]

- 6. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. 2-Isobutyl-4-methyl-1,3-dioxolane | C8H16O2 | CID 86733 - PubChem [pubchem.ncbi.nlm.nih.gov]

Introduction: The Molecular Profile of 2-Butyl-4-methyl-1,3-dioxolane

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Butyl-4-methyl-1,3-dioxolane

This guide provides a comprehensive analysis of the core spectroscopic data—Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)—for the compound this compound. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical, field-proven insights into spectral interpretation and data acquisition.

This compound (CAS No: 74094-60-3) is a cyclic acetal formed from the reaction of pentanal (valeraldehyde) and propane-1,2-diol.[1] Its molecular formula is C₈H₁₆O₂ with a molecular weight of approximately 144.21 g/mol .[1][2] Acetals are critical functional groups in organic chemistry, often serving as protecting groups for aldehydes and ketones due to their stability under neutral or basic conditions and their susceptibility to hydrolysis under acidic conditions.[3] Understanding the spectroscopic signature of this molecule is fundamental for its identification, purity assessment, and structural elucidation in complex mixtures.

The structure contains a chiral center at the C4 position of the dioxolane ring, leading to the existence of cis and trans diastereomers. This stereochemistry can introduce complexity into the NMR spectra, which provides a powerful tool for stereochemical assignment.

Molecular Structure Diagram

Below is the chemical structure of this compound with standard atom numbering used for spectral assignments throughout this guide.

Caption: Structure of this compound.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound, offering crucial clues to its structure. For this compound, Electron Ionization (EI) is a common method that leads to characteristic fragmentation.

Data Summary: Mass Spectrometry

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Identity | Significance |

| 144 | [C₈H₁₆O₂]⁺ | Molecular Ion (M⁺) |

| 143 | [M-H]⁺ | Loss of a hydrogen radical |

| 129 | [M-CH₃]⁺ | Loss of the methyl group from C4 |

| 87 | [M-C₄H₉]⁺ | Loss of the butyl side chain (α-cleavage) |

| 73 | [C₃H₅O₂]⁺ | Dioxolane ring fragment after butyl loss |

| 57 | [C₄H₉]⁺ | Butyl cation |

| 43 | [C₃H₇]⁺ or [CH₃CO]⁺ | Propyl fragment from the butyl chain or acylium ion from ring fragmentation |

Note: This data is predicted based on common fragmentation patterns of cyclic acetals and data from similar structures, as comprehensive public data for this specific molecule is limited.[4]

Interpretation of the Mass Spectrum

The fragmentation of this compound under EI conditions is driven by the stability of the resulting carbocations.

-

Molecular Ion (M⁺): A peak at m/z 144, corresponding to the molecular weight, may be observed, though it might be weak due to the molecule's propensity to fragment.

-

α-Cleavage: The most characteristic fragmentation pathway for acetals is the cleavage of the C-C bond adjacent to the oxygen atom (α-cleavage). The loss of the butyl radical (•C₄H₉) is a highly favorable process, leading to a stable oxonium ion at m/z 87 . This is often the base peak or a very prominent peak in the spectrum.

-

Side-Chain Fragmentation: The butyl chain itself can fragment, leading to peaks corresponding to propyl ([C₃H₇]⁺, m/z 43) and butyl ([C₄H₉]⁺, m/z 57) cations.

-

Ring Cleavage: The dioxolane ring can undergo further fragmentation. The loss of the C4-methyl group from the molecular ion results in a fragment at m/z 129.

Fragmentation Pathway Diagram

Caption: Key EI-MS fragmentation pathways for this compound.

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of this compound (~100 ppm) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) equipped with an Electron Ionization (EI) source.

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injector: Set to 250°C with a split ratio (e.g., 50:1) to prevent column overloading.

-

Oven Program: Start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes. This program ensures separation from solvents and potential impurities.

-

-

MS Conditions:

-

Ionization Source: EI at 70 eV. The high energy of 70 eV is an industry standard that ensures reproducible fragmentation patterns and allows for library matching.

-

Source Temperature: 230°C.

-

Mass Analyzer: Scan from m/z 40 to 200. This range covers the molecular ion and all expected significant fragments.

-

-

Data Analysis: Identify the chromatographic peak for the target compound and analyze the corresponding mass spectrum. Compare the fragmentation pattern with reference libraries (e.g., NIST) and theoretical fragmentation pathways.[5]

Infrared (IR) Spectroscopy

IR spectroscopy is a non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the key is to confirm the presence of C-O and C-H single bonds and the absence of the C=O (aldehyde) and O-H (diol) groups from which it was formed.

Data Summary: Infrared Spectroscopy

| Wavenumber (cm⁻¹) | Vibration Type | Significance |

| 2960-2850 | C-H stretch (sp³) | Strong, indicates the presence of the butyl and methyl alkyl groups. |

| 1465, 1380 | C-H bend (sp³) | Medium, confirms the presence of CH₂ and CH₃ groups. |

| 1200-1000 | C-O stretch (acetal) | Very Strong, multiple bands. This is the characteristic fingerprint region for the dioxolane ring structure. |

Interpretation of the IR Spectrum

The IR spectrum of this compound is characterized by a few dominant features:

-

C-H Stretching Region (3000-2800 cm⁻¹): Strong, sharp peaks just below 3000 cm⁻¹ are definitive evidence of sp³-hybridized C-H bonds, consistent with the saturated alkyl structure.

-

Fingerprint Region (< 1500 cm⁻¹): This region is most informative. The spectrum is dominated by a series of very strong, complex bands between approximately 1200 cm⁻¹ and 1000 cm⁻¹. These absorptions are due to the symmetric and asymmetric stretching vibrations of the C-O-C-O-C acetal system. The complexity arises from the coupling of C-O and C-C stretching vibrations within the five-membered ring.

-

Absence of Key Bands: Critically, a successful synthesis is confirmed by the absence of a strong C=O stretching band around 1720 cm⁻¹ (from the starting pentanal) and the absence of a broad O-H stretching band around 3300 cm⁻¹ (from the starting propane-1,2-diol).

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory (e.g., with a diamond or zinc selenide crystal). ATR is the method of choice for liquid samples as it requires minimal sample preparation.

-

Sample Application: Place a single drop of neat this compound directly onto the ATR crystal.

-

Background Collection: Before running the sample, collect a background spectrum of the clean, empty ATR crystal. This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor.

-

Data Acquisition:

-

Spectral Range: 4000 to 400 cm⁻¹.

-

Resolution: 4 cm⁻¹. This resolution is sufficient to resolve the key functional group bands.

-

Scans: Co-add 16 or 32 scans to achieve a high signal-to-noise ratio.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy

Proton NMR provides information on the number of different proton environments, their electronic environment (chemical shift), the number of neighboring protons (multiplicity), and the relative number of protons of each type (integration).

| Assignment | Predicted δ (ppm) | Multiplicity | Integration |

| H2 (acetal) | ~4.8-5.0 | Triplet (t) | 1H |

| H4 | ~4.0-4.2 | Multiplet (m) | 1H |

| H5 (cis/trans) | ~3.4-3.8 | Multiplet (m) | 2H |

| H1' (butyl) | ~1.5-1.7 | Multiplet (m) | 2H |

| H2'/H3' (butyl) | ~1.3-1.5 | Multiplet (m) | 4H |

| C4-CH₃ | ~1.2-1.3 | Doublet (d) | 3H |

| H4' (butyl) | ~0.9 | Triplet (t) | 3H |

Note: The presence of diastereomers can lead to two distinct sets of signals for the dioxolane ring protons and the C4-methyl group, potentially complicating the spectrum.

-

Acetal Proton (H2): The proton on the acetal carbon (C2) is the most deshielded proton attached to a saturated carbon, appearing as a triplet around 4.8-5.0 ppm due to coupling with the two adjacent protons on C1' of the butyl chain.

-

Dioxolane Ring Protons (H4, H5): These protons are attached to carbons bonded to oxygen and appear in the range of 3.4-4.2 ppm. The H4 proton, being adjacent to the methyl-substituted carbon, will likely be a complex multiplet. The two H5 protons are diastereotopic and will have different chemical shifts and couple with each other (geminal coupling) and with the H4 proton (vicinal coupling), resulting in complex multiplets.

-

Butyl Chain Protons: These appear in the typical aliphatic region (0.9-1.7 ppm). The terminal methyl group (H4') appears as a clean triplet around 0.9 ppm. The methylene groups (H1', H2', H3') will be multiplets due to coupling with their neighbors.

-

C4-Methyl Protons: The methyl group attached to the chiral center C4 will appear as a doublet around 1.2-1.3 ppm due to coupling with the single H4 proton.

¹³C NMR Spectroscopy

Carbon NMR provides information on the number of unique carbon environments in the molecule.

| Assignment | Predicted δ (ppm) |

| C2 (acetal) | ~103-105 |

| C4 | ~72-74 |

| C5 | ~68-70 |

| C1' (butyl) | ~34-36 |

| C2' (butyl) | ~27-29 |

| C3' (butyl) | ~22-24 |

| C4-CH₃ | ~16-18 |

| C4' (butyl) | ~13-15 |

The molecule has 8 carbon atoms, and in a single diastereomer, 8 distinct signals are expected.

-

Acetal Carbon (C2): This is the most downfield signal in the sp³ region, typically appearing around 104 ppm, due to being bonded to two electronegative oxygen atoms.

-

Ring Carbons (C4, C5): These carbons, being attached to oxygen, appear in the 68-74 ppm range.

-

Aliphatic Carbons: The carbons of the butyl chain and the C4-methyl group appear in the upfield region (< 40 ppm) in an order consistent with their distance from the electron-withdrawing oxygen atoms.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer. Higher field strengths provide better signal dispersion, which is advantageous for resolving the complex multiplets in the ¹H spectrum.

-

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment.

-

Spectral Width: ~12 ppm.

-

Acquisition Time: ~3-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8-16 scans.

-

-

¹³C NMR Acquisition:

-

Pulse Program: A proton-decoupled experiment (e.g., zgpg30) to produce a spectrum with singlets for each carbon.

-

Spectral Width: ~220 ppm.

-

Number of Scans: 256 or more scans are typically required due to the low natural abundance of ¹³C.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). For the ¹H spectrum, integrate the signals and analyze the multiplicities. Calibrate the spectra using the TMS signal.

Summary and Conclusion

The spectroscopic characterization of this compound is a clear-cut process when approached systematically. Mass spectrometry confirms the molecular weight and reveals a characteristic fragmentation pattern dominated by the loss of the butyl side chain (m/z 87). IR spectroscopy validates the formation of the acetal functional group through the presence of strong C-O stretches and the definitive absence of precursor C=O and O-H bands. Finally, ¹H and ¹³C NMR spectroscopy provide a complete map of the carbon-hydrogen framework, confirming the connectivity and offering insights into the molecule's stereochemistry. Together, these techniques provide a self-validating system for the unambiguous identification and structural confirmation of this compound, essential for any research or development application.

References

-

PubChem. (n.d.). 2-Isobutyl-4-methyl-1,3-dioxolane. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 1,3-Dioxolane, 2-butyl-4-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Gas Chromatography data for 1,3-Dioxolane, 2-butyl-4-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). 1,3-Dioxolane, 2-butyl-2-methyl-. Retrieved from [Link]

-

HMDB. (2012). Metabocard for cis- and trans-2-Isopropyl-4-methyl-1,3-dioxolane (HMDB0032204). Retrieved from [Link]

-

ChemComplete. (2022, May 24). Acetal and Ketal Formation - Aldehydes and Ketones [Video]. YouTube. Retrieved from [Link]

-

Ashenhurst, J. (2023, December 19). Hydrates, Hemiacetals, and Acetals. Master Organic Chemistry. Retrieved from [Link]

- Manni, P. E., & Streif, T. D. (1972). Identification of Aldehydes and Ketones by Analysis of Acetals and Ketals.

-

Burgess, K. (2021, October 1). Acetals and Ketals: gateway to carbohydrate chemistry [Video]. YouTube. Retrieved from [Link]

-

Brown, W. P. (2026, January 3). Infrared Spectroscopy Index. Doc Brown's Chemistry. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, July 20). 10.4: Acetals and Ketals. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. 1,3-Dioxolane, 2-butyl-4-methyl- [webbook.nist.gov]

- 2. 1,3-Dioxolane, 2-butyl-4-methyl- [webbook.nist.gov]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. 1,3-Dioxolane, 2-butyl-2-methyl- | C8H16O2 | CID 560042 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Welcome to the NIST WebBook [webbook.nist.gov]

An In-Depth Technical Guide to the Stereoisomers of 2-Butyl-4-methyl-1,3-dioxolane

This guide provides a comprehensive technical overview of the stereoisomerism, synthesis, separation, and characterization of 2-butyl-4-methyl-1,3-dioxolane. Designed for researchers, scientists, and professionals in drug development and analytical chemistry, this document synthesizes fundamental principles with practical, field-proven methodologies to address the complexities of stereoisomeric analysis.

Foundational Principles: Structure and Stereoisomerism

This compound is a cyclic acetal, belonging to the broader class of 1,3-dioxolanes, which are characterized by a five-membered ring containing two oxygen atoms at positions 1 and 3.[1] The structure of this specific molecule arises from the condensation of valeraldehyde (pentanal) and 1,2-propanediol (propylene glycol).[2][3]

The core of this guide focuses on its stereochemistry. The molecule possesses two stereogenic centers:

-

C2: The carbon atom originating from the aldehyde's carbonyl group, substituted with a butyl group and a hydrogen atom.

-

C4: The carbon atom from the 1,2-propanediol backbone, substituted with a methyl group and a hydrogen atom.

The presence of two distinct chiral centers means that this compound can exist as a total of four possible stereoisomers .[3] These isomers comprise two pairs of enantiomers. The relationship between a member of one enantiomeric pair and a member of the other is diastereomeric. These diastereomeric pairs are commonly referred to as cis and trans isomers, defined by the relative orientation of the butyl group at C2 and the methyl group at C4 with respect to the plane of the dioxolane ring.[4]

-

cis-isomers: The butyl and methyl groups are on the same side of the ring. This constitutes one pair of enantiomers: (2R, 4R) and (2S, 4S).

-

trans-isomers: The butyl and methyl groups are on opposite sides of the ring. This forms the second pair of enantiomers: (2R, 4S) and (2S, 4R).

The differentiation of these isomers is critical, as stereochemistry often dictates biological activity, sensory properties (odor and flavor), and efficacy in pharmaceutical applications.[5]

Synthesis Pathway: Formation of a Stereoisomeric Mixture

The standard synthesis of this compound is an acid-catalyzed acetalization reaction. The causality behind the formation of a complex stereoisomeric mixture lies in the starting materials and the reaction mechanism.

Causality of Isomer Formation: The use of racemic 1,2-propanediol as a starting material introduces both (R)- and (S)-configurations at the C4 position. Valeraldehyde is achiral, but its reaction at the prochiral carbonyl carbon creates a new stereocenter at C2. The reaction is not typically stereoselective, meaning the formation of the two possible configurations at C2 occurs with nearly equal probability for each configuration at C4. This results in a mixture of all four possible stereoisomers, often in roughly equal proportions, though slight variations can occur based on thermodynamic and kinetic factors.

Caption: Synthesis of this compound via acid-catalyzed acetalization.

Experimental Protocol: Synthesis of this compound

This protocol is a self-validating system, where the removal of water provides a direct measure of reaction progress.

-

Apparatus Setup: Assemble a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser. Add a magnetic stir bar to the flask.

-

Reagent Charging: To the flask, add 1,2-propanediol (1.0 eq), valeraldehyde (1.0 eq), and a non-polar solvent such as toluene (approx. 2 mL per mmol of aldehyde).

-

Catalyst Addition: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid or a few drops of concentrated sulfuric acid.

-

Reaction Execution: Heat the mixture to reflux with vigorous stirring. The toluene-water azeotrope will distill into the Dean-Stark trap, effectively removing water and driving the equilibrium towards the acetal product.

-

Monitoring and Completion: The reaction is considered complete when water ceases to collect in the trap (typically 2-4 hours). The theoretical volume of water can be calculated beforehand to validate the reaction's endpoint.

-

Workup: Cool the reaction mixture to room temperature. Quench the reaction by washing with a saturated sodium bicarbonate solution to neutralize the acid catalyst. Wash subsequently with brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation. The crude product can be purified by fractional distillation under reduced pressure to yield the mixture of this compound isomers.[6]

Analytical Strategy: Separation and Characterization

The primary challenge lies in resolving the complex mixture of four stereoisomers. A multi-faceted analytical approach combining chromatography and spectroscopy is essential.

Chromatographic Separation: The Key to Resolution

Gas Chromatography (GC) is the technique of choice for separating the volatile isomers of this compound. For complete resolution of all four stereoisomers, a chiral stationary phase is mandatory.

Expertise in Column Selection: The choice of a chiral column is the most critical parameter. Columns based on cyclodextrin derivatives (e.g., β- or γ-cyclodextrin) are highly effective for this class of compounds. The underlying principle is the formation of transient, diastereomeric inclusion complexes between the chiral analytes and the chiral stationary phase, leading to different retention times.

Caption: Analytical workflow for the chiral GC separation of dioxolane stereoisomers.

Protocol: Chiral Gas Chromatography Method

This protocol provides a robust starting point for method development.

-

System: A gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

-

Column: Chiral capillary column, e.g., a 30 m x 0.25 mm ID, 0.25 µm film thickness column coated with a cyclodextrin derivative.

-

Sample Preparation: Dilute the isomer mixture in a suitable solvent (e.g., hexane or dichloromethane) to a concentration of approximately 100-1000 ppm.

-

GC Conditions:

-

Inlet Temperature: 250 °C.

-

Injection Mode: Split (e.g., 50:1 ratio) to prevent column overloading.

-

Injection Volume: 1 µL.

-

Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).

-

Oven Program: Start at a low temperature (e.g., 60 °C) and hold for 2 minutes. Ramp the temperature at a slow rate (e.g., 2-5 °C/min) to an appropriate final temperature (e.g., 180 °C) to ensure baseline separation.

-

Detector Temperature: 280 °C (for FID).

-

-

Data Analysis: Identify the four peaks corresponding to the stereoisomers based on their retention times. The relative area percentages of the peaks can be used to determine the isomeric ratio in the mixture. For absolute quantification, a certified reference standard of a known isomer is required.

Spectroscopic Characterization

While chromatography separates the isomers, spectroscopy provides structural confirmation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful for distinguishing diastereomers (cis vs. trans). The spatial relationship between the substituents at C2 and C4 influences the magnetic environment of the ring protons.[5][7]

-

¹H NMR: Expect distinct signals for the C2 proton (acetal proton) and the protons on the C4-C5 backbone for the cis and trans isomers. The coupling constants (J-values) between these protons can also differ, providing further structural insight.

-

¹³C NMR: The chemical shifts of C2, C4, and C5 will be different for the diastereomeric pairs due to steric effects.[8]

-

-

Mass Spectrometry (MS): When coupled with GC, MS serves as a definitive identification tool.[9] While stereoisomers produce identical mass spectra under standard electron ionization (EI), the fragmentation pattern confirms the molecular structure. The molecular ion peak (M+) at m/z 144 would be expected, corresponding to the molecular weight of C₈H₁₆O₂.[2] Common fragments would arise from the cleavage of the butyl group or the opening of the dioxolane ring.[10]

Data Summary: Expected Analytical Data

| Parameter | Technique | Expected Observation | Rationale / Insight |

| Molecular Weight | GC-MS | Molecular Ion (M+) at m/z = 144.[2][9] | Confirms the elemental composition C₈H₁₆O₂. |

| Key Fragments | GC-MS | m/z = 87 (M - C₄H₉), m/z = 73, m/z = 43.[10][11] | Characteristic fragmentation pattern of the dioxolane ring and alkyl chain. |

| Isomer Separation | Chiral GC | Four distinct peaks with baseline or near-baseline resolution. | Confirms the presence of four stereoisomers. |

| Diastereomer ID | ¹H & ¹³C NMR | Two distinct sets of signals for key protons/carbons (e.g., at C2, C4, C5).[5] | Differentiates the cis and trans diastereomeric pairs. |

Conclusion: An Integrated Approach to Stereoisomer Analysis

The comprehensive analysis of this compound stereoisomers is a non-trivial task that demands a synergistic application of synthetic chemistry, high-resolution separation science, and spectroscopic characterization. The formation of four stereoisomers from a straightforward acetalization reaction necessitates the use of advanced analytical techniques, with chiral gas chromatography being the cornerstone for achieving complete separation. NMR and MS provide the necessary structural confirmation to support the chromatographic data. For professionals in regulated industries such as pharmaceuticals and food additives, the ability to separate, identify, and quantify these individual stereoisomers is not merely an academic exercise but a critical requirement for ensuring product quality, safety, and efficacy.

References

-

PubChem. (n.d.). 2-Isobutyl-4-methyl-1,3-dioxolane. National Center for Biotechnology Information. Retrieved from [Link]

-

Suffet, M. (2019). The formation, stability, and odor characterization of 2-ethyl-4-methyl-1,3-dioxolane (2-EMD). ResearchGate. Retrieved from [Link]

-

FooDB. (2010). Showing Compound 4-Methyl-2-pentyl-1,3-dioxolane (FDB016307). Retrieved from [Link]

-

MDPI. (2023). New Chemistry of Chiral 1,3-Dioxolan-4-Ones. Retrieved from [Link]

-

ResearchGate. (2018). Study of the stereoisomeric composition of biologically active substituted 1-[(1,3-dioxolan-4-yl)methyl]-1H-1,2,4-triazoles and 1-[(1,3-dioxolan-4-yl)methyl]-1H-imidazoles by NMR spectroscopy techniques. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of 1,3-dioxane. Retrieved from [Link]

-

ResearchGate. (n.d.). Identification and Quantitative Analysis of 2-Methyl-4-propyl-1,3-oxathiane in Wine. Retrieved from [Link]

-

ResearchGate. (n.d.). New Chiral Liquid Crystal Compounds. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). database mass spectrometry INDEX of mass spectra of organic compounds. Retrieved from [Link]

-

Doc Brown's Chemistry. (2025). 13C nmr spectrum of 1,3-dioxane. Retrieved from [Link]

-

Journal of Zhejiang University. (2005). Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC. Retrieved from [Link]

-

NIST. (n.d.). 1,3-Dioxolane. WebBook. Retrieved from [Link]

-

LibreTexts Chemistry. (n.d.). Stereoisomers. Retrieved from [Link]

-

PALMOILIS. (n.d.). GAS CHROMATOGRAPHY-FLAME IONISATION DETECTION METHOD FOR DETERMINATION OF 1,4-DIOXANE IN PALM-BASED FATTY ALCOHOL ETHOXYLATE. Retrieved from [Link]

Sources

- 1. Showing Compound 4-Methyl-2-pentyl-1,3-dioxolane (FDB016307) - FooDB [foodb.ca]

- 2. echemi.com [echemi.com]

- 3. 2-Ethyl-4-methyl-1,3-dioxolane | 4359-46-0 | Benchchem [benchchem.com]

- 4. Stereoisomers [organicavirtuale.altervista.org]

- 5. researchgate.net [researchgate.net]

- 6. chemicalbook.com [chemicalbook.com]

- 7. 1H proton nmr spectrum of 1,3-dioxane C4H8O2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 meta-dioxane 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. 13C nmr spectrum of 1,3-dioxane C4H8O2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of meta-dioxane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. database mass spectrometry INDEX of mass spectra of organic compounds analysis interpretation of mass spectra analysing fragmentation patterns molecular ion peak M M+1 spectrum organic compounds Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]

- 11. 2-METHYL-1,3-DIOXOLANE(497-26-7) 1H NMR spectrum [chemicalbook.com]

Acid-catalyzed synthesis of 2-Butyl-4-methyl-1,3-dioxolane

An In-Depth Technical Guide to the Acid-Catalyzed Synthesis of 2-Butyl-4-methyl-1,3-dioxolane

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the acid-catalyzed synthesis of this compound, a cyclic acetal formed from pentanal and 1,2-propanediol. Designed for researchers, scientists, and drug development professionals, this document delves into the underlying reaction mechanism, provides a field-proven experimental protocol, and discusses key thermodynamic considerations and characterization techniques.

Introduction and Significance

1,3-Dioxolanes are a class of five-membered cyclic acetals that are of significant importance in organic synthesis.[1] They are most commonly employed as protecting groups for carbonyl functionalities (aldehydes and ketones) or for 1,2-diols.[2][3][4][5] This protection strategy is crucial in multi-step syntheses, preventing the carbonyl or diol group from undergoing unwanted reactions while other parts of the molecule are being modified. The acetal linkage is generally stable in neutral to basic conditions but can be readily cleaved under acidic aqueous conditions, allowing for straightforward deprotection.[4]

The target molecule, this compound, is synthesized from the reaction of pentanal (an aldehyde) and 1,2-propanediol (a diol).[6][7] The study of its synthesis provides a classic and instructive example of acetalization, a fundamental reaction in the organic chemistry lexicon.

The Reaction Mechanism: A Stepwise Perspective

The formation of this compound is a reversible reaction that requires an acid catalyst to proceed at a practical rate.[8][9] The catalyst's primary role is to protonate the carbonyl oxygen of pentanal, which significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly nucleophilic hydroxyl groups of 1,2-propanediol.[2][10][11]

The mechanism proceeds through the following key steps:

-

Protonation of the Carbonyl: The acid catalyst (H-A) donates a proton to the carbonyl oxygen of pentanal, forming a resonance-stabilized oxonium ion.

-

Hemiacetal Formation: A hydroxyl group from 1,2-propanediol acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent deprotonation yields a hemiacetal intermediate.[8]

-

Activation of the Hydroxyl Group: The hydroxyl group of the hemiacetal is protonated by the acid catalyst, converting it into a good leaving group (water).[10]

-

Formation of an Oxonium Ion: The lone pair on the adjacent ether oxygen assists in the departure of the water molecule, leading to the formation of a new, resonance-stabilized oxonium ion.[8][10]

-

Intramolecular Cyclization: The second hydroxyl group of the 1,2-propanediol backbone attacks the electrophilic carbon of the oxonium ion in an intramolecular fashion, forming the five-membered ring.

-

Deprotonation: A final deprotonation step releases the final product, this compound, and regenerates the acid catalyst, allowing it to participate in another catalytic cycle.

Caption: Acid-catalyzed mechanism for the formation of this compound.

Controlling the Equilibrium: Thermodynamic vs. Kinetic Control

Acetal formation is a classic example of a reaction governed by equilibrium.[12][13] The overall reaction can be represented as:

Pentanal + 1,2-Propanediol ⇌ this compound + Water

According to Le Chatelier's principle, the removal of a product will shift the equilibrium to the right, favoring the formation of more products.[14] In this synthesis, water is a byproduct, and its continuous removal is critical to drive the reaction to completion and achieve a high yield.[15] This is typically accomplished by azeotropic distillation using a Dean-Stark apparatus.[16][17][18]

By employing elevated temperatures (reflux) and continuously removing water, the reaction conditions favor the most thermodynamically stable species, the acetal. Therefore, the synthesis is operated under thermodynamic control .[19] Under kinetically controlled conditions (e.g., lower temperatures without water removal), the reaction may not proceed to completion, and the equilibrium may favor the starting materials.[20]

It is also important to note that the use of 1,2-propanediol, which has a chiral center, results in the formation of a new stereocenter at the C2 position of the dioxolane ring. This leads to the product being a mixture of diastereomers (cis and trans isomers).[6][21]

Field-Proven Experimental Protocol

This protocol describes a standard laboratory procedure for the synthesis of this compound using a Dean-Stark apparatus for azeotropic water removal.

Materials and Equipment

| Reagents & Materials | Equipment |

| Pentanal | Round-bottom flask (e.g., 250 mL) |

| 1,2-Propanediol | Dean-Stark trap |

| p-Toluenesulfonic acid (p-TsOH) monohydrate | Reflux condenser |

| Toluene (or another suitable azeotroping solvent like benzene or cyclohexane) | Heating mantle with magnetic stirrer |

| Saturated sodium bicarbonate (NaHCO₃) solution | Magnetic stir bar |

| Brine (saturated NaCl solution) | Separatory funnel |

| Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) | Rotary evaporator |

| Boiling chips | Vacuum distillation apparatus |

Experimental Workflow Diagram

Caption: General experimental workflow for the synthesis of this compound.

Step-by-Step Procedure

-

Apparatus Setup: Assemble a 250 mL round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser. Ensure all glassware is dry.

-

Charging the Flask: To the round-bottom flask, add 1,2-propanediol (e.g., 0.1 mol), pentanal (e.g., 0.1 mol), toluene (approx. 100 mL), and a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.1-0.5 mol%).

-

Reaction: Heat the mixture to a gentle reflux using a heating mantle. Toluene and water will form a low-boiling azeotrope. The vapor will condense and collect in the Dean-Stark trap. Since water is denser than toluene, it will form a lower layer in the trap, while the toluene will overflow and return to the reaction flask.[16][17]

-

Monitoring Progress: The reaction is complete when water ceases to collect in the graduated arm of the Dean-Stark trap (typically after 2-4 hours).

-

Work-up: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel and wash it with a saturated sodium bicarbonate solution to neutralize the acid catalyst. Subsequently, wash with water and then with brine to remove any remaining water-soluble impurities.

-

Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the toluene solvent using a rotary evaporator.

-

Purification: Purify the resulting crude oil by vacuum distillation to yield pure this compound.

Summary of Reaction Parameters

| Parameter | Recommended Value/Condition | Rationale |

| Reactant Ratio | 1:1 to 1:1.2 (Aldehyde:Diol) | A slight excess of the diol can help drive the reaction to completion. |

| Catalyst | p-TsOH, H₂SO₄, Amberlyst-15 | Strong Brønsted acids are effective. p-TsOH is common due to its solid nature and ease of handling.[1][5][12] |

| Catalyst Loading | 0.1 - 1.0 mol% | Catalytic amounts are sufficient; excess acid can lead to side reactions.[2] |

| Solvent | Toluene, Benzene, Cyclohexane | Must form a lower-boiling azeotrope with water and be less dense than water.[16] |

| Temperature | Reflux (~110 °C for Toluene) | Provides the necessary activation energy and facilitates azeotropic removal of water. |

| Water Removal | Dean-Stark Apparatus | Essential for driving the equilibrium towards the product side for high yields.[9][14][15] |

Product Characterization

Confirmation of the structure and assessment of the purity of the synthesized this compound can be achieved using standard spectroscopic techniques.

-

¹H and ¹³C NMR Spectroscopy: Provides definitive structural information. Key ¹H NMR signals include a characteristic triplet for the acetal proton (at C2), multiplets for the dioxolane ring protons, and signals corresponding to the butyl and methyl groups. ¹³C NMR will show a signal for the acetal carbon (C2) typically in the 95-110 ppm range.[22][23]

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: Successful formation of the acetal is indicated by the disappearance of the strong C=O stretching band from the starting aldehyde (around 1720-1740 cm⁻¹) and the broad O-H stretch from the diol (around 3200-3600 cm⁻¹). The appearance of strong C-O-C stretching bands (around 1000-1200 cm⁻¹) is characteristic of the acetal product.[23]

-

Mass Spectrometry (MS): Used to confirm the molecular weight of the product (144.21 g/mol for C₈H₁₆O₂).[6]

-

Gas Chromatography (GC): An excellent technique for assessing the purity of the final product and determining the ratio of the cis and trans diastereomers.[6]

References

-

Dean–Stark apparatus - Grokipedia. 16

-

10.4: Acetals and Ketals - Chemistry LibreTexts.

-

A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids | ACS Omega.

-

A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids - PubMed Central.

-

A call to (green) arms: Synthesis of Acetals and cyclic Acetals with and without Solvents - A comparison - IJSDR.

-

Video: Dean-Stark Trap: Principle, Use in Chemical Reactions - JoVE.

-

Synthesis of 1,3-dioxolanes - Organic Chemistry Portal.

-

Acid catalyzed acetalization of aldehydes with diols resulting into the formation of fragrant cyclic acetals | Request PDF - ResearchGate.

-

19.10: Nucleophilic Addition of Alcohols - Acetal Formation - Chemistry LibreTexts.

-

Acetal and Ketal Formation - YouTube.

-

Dean–Stark apparatus - Wikipedia.

-

14.3: Acetal Formation - Chemistry LibreTexts.

-

US20140330029A1 - Production of cyclic acetals or ketals using solid acid catalysts - Google Patents.

-

Dean-Stark apparatus | Resource | RSC Education.

-

2-Ethyl-4-methyl-1,3-dioxolane | 4359-46-0 - Benchchem.

-

Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals.

-

Synthesis of 1,3-Dioxolane - ChemicalBook.

-

Synthesis of 1,3-dioxolane derivatives from the reaction of epoxides or... - ResearchGate.

-

1,3-Dioxanes, 1,3-Dioxolanes - Organic Chemistry Portal.

-

A Simple Dean-Stark Apparatus Explained - YouTube.

-

The formation, stability, and odor characterization of 2-ethyl-4-methyl-1,3-dioxolane (2-EMD).

-

2-METHYL-1,3-DIOXOLANE synthesis - ChemicalBook.

-

2-tert-butyl-4-methylene-1,3-dioxolane - ChemSynthesis.

-

1,3-Dioxolane, 2-butyl-4-methyl- - NIST WebBook.

-

Kinetic and Thermodynamic Control | Dalal Institute.

-

Thermodynamic and kinetic reaction control - Wikipedia.

-

14.3: Kinetic vs. Thermodynamic Control of Reactions - Chemistry LibreTexts.

-

13 - Organic Syntheses Procedure.

-

Effective Production of Selected Dioxolanes by Sequential Bio‐ and Chemocatalysis Enabled by Adapted Solvent Switching - NIH.

-

An experimental and kinetic modeling study on the oxidation of 1,3-dioxolane | Request PDF - ResearchGate.

-

2-butyl-2-methyl-1,3-dioxolane-4-methanol - Stenutz.

-

2-t-Butyl-5-methyl-[2][16]dioxolane-4-carboxylic acid - SpectraBase.

-

2-Isobutyl-4-methyl-1,3-dioxolane | C8H16O2 | CID 86733 - PubChem.

-

Synthesis of 1,3-Dioxolane from Aqueous Formaldehyde Solution and Ethylene Glycol: Kinetics and Reactive Distillation | Request PDF - ResearchGate.

-

74094-60-3, this compound Formula - ECHEMI.

-

Chapter 15 Homework.

-

Spectroscopic Aspects, Structural Elucidation, Vibrational and Electronic Investigations of 2-Methoxy-1,3-Dioxolane - Longdom Publishing.

-

-

Which of the following are intermediates in the acid catalyzed aldol reaction of propanal to form 2-methyl-2-pentenal? (answer all that apply) A. enol B. - Chegg.

-

-

Write the mechanism for the acid-catalyzed reaction of tert-butyl acetate with methanol.

-

Acetal Hydrolysis Mechanism - Chemistry Steps.

-

2-Methyl-1,3-dioxolane 97 497-26-7 - Sigma-Aldrich.

Sources

- 1. Synthesis of 1,3-Dioxolane_Chemicalbook [chemicalbook.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]

- 6. 1,3-Dioxolane, 2-butyl-4-methyl- [webbook.nist.gov]

- 7. echemi.com [echemi.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. youtube.com [youtube.com]

- 12. researchgate.net [researchgate.net]

- 13. US20140330029A1 - Production of cyclic acetals or ketals using solid acid catalysts - Google Patents [patents.google.com]

- 14. Video: Dean-Stark Trap: Principle, Use in Chemical Reactions [jove.com]

- 15. Dean-Stark apparatus | Resource | RSC Education [edu.rsc.org]

- 16. grokipedia.com [grokipedia.com]

- 17. Dean–Stark apparatus - Wikipedia [en.wikipedia.org]

- 18. m.youtube.com [m.youtube.com]

- 19. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. researchgate.net [researchgate.net]

- 22. 2-Ethyl-4-methyl-1,3-dioxolane | 4359-46-0 | Benchchem [benchchem.com]

- 23. longdom.org [longdom.org]

A Senior Application Scientist's Guide to the Chemoenzymatic Synthesis of Substituted 1,3-Dioxolanes

Introduction: The Strategic Importance of the 1,3-Dioxolane Scaffold in Modern Drug Development

In the landscape of pharmaceutical sciences, the 1,3-dioxolane ring is a privileged heterocyclic scaffold, integral to the structure of numerous natural and synthetic bioactive molecules.[1] Its presence within a chemical framework can significantly enhance biological activities, including anticancer, antiviral, antifungal, and antibacterial properties.[1] This activity-enhancing effect is often attributed to the two oxygen atoms in the dioxolane backbone, which can participate in hydrogen bonding with target active sites, thereby improving ligand-target interactions.[1] Beyond its intrinsic bioactivity, the 1,3-dioxolane moiety serves as a crucial chemical intermediate and a robust protecting group for carbonyl functionalities (aldehydes and ketones) during complex multi-step syntheses.[2][3] This dual role underscores the importance of developing efficient, selective, and sustainable methods for the synthesis of substituted 1,3-dioxolanes.

Traditionally, the synthesis of these cyclic acetals and ketals relies on acid-catalyzed reactions, which, while effective, can suffer from harsh reaction conditions and a lack of stereoselectivity—a critical parameter for chiral drug development.[4] Chemoenzymatic synthesis has emerged as a powerful alternative, marrying the precision of biocatalysis with the versatility of chemical transformations. This approach offers mild reaction conditions, high stereoselectivity, and a reduced environmental footprint, aligning with the principles of green chemistry.[5][6] This guide provides an in-depth technical exploration of the chemoenzymatic synthesis of substituted 1,3-dioxolanes, tailored for researchers, scientists, and drug development professionals. We will delve into the core principles, showcase field-proven protocols, and explain the causality behind experimental choices, empowering you to leverage this technology in your synthetic endeavors.

Pillar 1: The Biocatalytic Heart of the Synthesis – Lipases as Catalysts of Choice

The success of chemoenzymatic strategies for 1,3-dioxolane synthesis hinges on the selection of an appropriate biocatalyst. Among the various classes of enzymes, lipases (EC 3.1.1.3), particularly Candida antarctica lipase B (CALB), have proven to be exceptionally effective and versatile.[6][7]

Why Lipases? A Mechanistic Insight

Lipases are serine hydrolases that naturally catalyze the hydrolysis of triglycerides.[8] However, their catalytic promiscuity allows them to be repurposed for a wide range of synthetic transformations in organic solvents, including esterification, transesterification, and, pertinently, the formation of acetals and ketals.[6][9] The catalytic prowess of CALB, in particular, stems from its remarkable stability in organic media, broad substrate specificity, and high stereoselectivity.[7][10] Unlike many other lipases, CALB lacks a lid covering its active site, which contributes to its high activity for a diverse array of substrates.[6]

The enzymatic formation of 1,3-dioxolanes can proceed through several pathways, with the most common being the direct condensation of a diol with a carbonyl compound or a transacetalization reaction. In the latter, the enzyme catalyzes the transfer of an acetal group from a donor to a diol. This approach is often favored as it can be performed under neutral conditions, preserving sensitive functional groups within the substrates.

Pillar 2: Strategic Reaction Design and Execution

A successful chemoenzymatic synthesis of 1,3-dioxolanes requires careful consideration of several experimental parameters. The interplay between the enzyme, substrates, solvent, and reaction conditions dictates the efficiency, selectivity, and overall yield of the process.

Core Strategy: Lipase-Catalyzed Acetalization

The direct, enzyme-catalyzed reaction between a diol and a carbonyl compound (aldehyde or ketone) to form a 1,3-dioxolane is a cornerstone of this chemoenzymatic approach. The enzyme's role is to facilitate the nucleophilic attack of the diol's hydroxyl groups on the carbonyl carbon, ultimately leading to the formation of the cyclic acetal.

Below is a generalized workflow for this process:

Caption: Generalized workflow for lipase-catalyzed 1,3-dioxolane synthesis.

Critical Experimental Parameters and Their Rationale

-